beta-Ergocryptine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

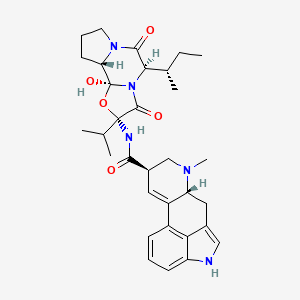

La bêta-ergocryptine est un alcaloïde de l'ergot naturel, plus précisément une ergopeptine, qui est isolée de l'ergot ou du bouillon de fermentation. Il s'agit de l'un des deux isomères de l'ergocryptine, l'autre étant l'alpha-ergocryptine. La forme bêta diffère de la forme alpha par la position d'un seul groupe méthyle, ce qui est une conséquence de la biosynthèse au cours de laquelle l'acide aminé protéinogène leucine est remplacé par l'isoleucine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La voie de biosynthèse de la bêta-ergocryptine commence par la prénylation du L-tryptophane de manière SN1 avec le pyrophosphate de diméthylallyle. Cette réaction est catalysée par une enzyme prényltransférase appelée FgaPT2 dans Aspergillus fumigatus. Le processus implique trois étapes : la formation d'un carbocation allylique, l'attaque nucléophile du tryptophane sur le carbocation et la déprotonation pour restaurer l'aromaticité et générer le produit, le 4-diméthylallyltryptophane .

Méthodes de production industrielle : La bêta-ergocryptine est généralement isolée de l'ergot ou du bouillon de fermentation. La production industrielle implique la culture de champignons de l'ergot, suivie d'extractions et de processus de purification pour isoler l'alcaloïde souhaité .

Analyse Des Réactions Chimiques

Types de réactions : La bêta-ergocryptine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la Recherche Scientifique

La bêta-ergocryptine a une large gamme d'applications de recherche scientifique :

Chimie : Elle sert de matériau de départ pour la synthèse d'autres alcaloïdes de l'ergot, tels que la bromocriptine.

Biologie : Elle est utilisée pour étudier les voies de biosynthèse des alcaloïdes de l'ergot et leur rôle dans le métabolisme fongique.

Médecine : La bêta-ergocryptine possède des propriétés pharmacologiques et est utilisée dans le traitement de maladies telles que la maladie de Parkinson et l'hyperprolactinémie.

Industrie : Elle est utilisée dans la production de produits pharmaceutiques et comme outil de recherche dans diverses études biochimiques

5. Mécanisme d'Action

La bêta-ergocryptine exerce ses effets en interagissant avec les récepteurs de la dopamine dans le cerveau. Elle agit comme un agoniste de la dopamine, stimulant les récepteurs de la dopamine et modulant ainsi la libération de neurotransmetteurs. Ce mécanisme est particulièrement bénéfique dans le traitement de la maladie de Parkinson, où les niveaux de dopamine sont déficients. Le composé affecte également la sécrétion de prolactine en inhibant la libération de prolactine de l'hypophyse .

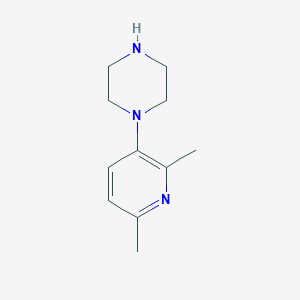

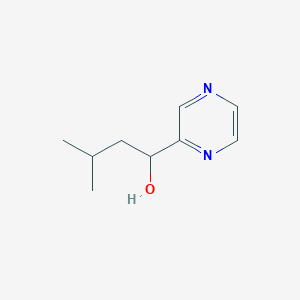

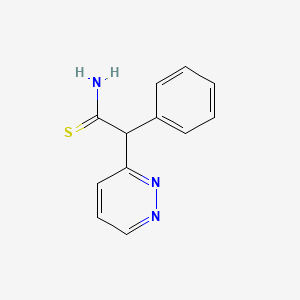

Composés Similaires :

Alpha-Ergocryptine : L'isomère alpha de l'ergocryptine, ne différant que par la position d'un seul groupe méthyle.

Bromocriptine : Un dérivé synthétique de l'ergocryptine, utilisé principalement dans le traitement de la maladie de Parkinson et de l'hyperprolactinémie.

Dihydro-bêta-ergocryptine : Une forme hydrogénée de la bêta-ergocryptine, avec une simple liaison remplaçant la double liaison entre les positions 9 et 10

Unicité : La bêta-ergocryptine est unique en raison de sa configuration structurale spécifique, qui lui confère des propriétés pharmacologiques distinctes. Sa capacité à agir comme un agoniste de la dopamine et son rôle dans l'inhibition de la sécrétion de prolactine la rendent particulièrement précieuse dans les applications médicales .

Applications De Recherche Scientifique

Beta-ergocriptine has a wide range of scientific research applications:

Chemistry: It serves as a starting material for the synthesis of other ergot alkaloids, such as bromocriptine.

Biology: It is used to study the biosynthetic pathways of ergot alkaloids and their role in fungal metabolism.

Medicine: Beta-ergocriptine has pharmacological properties and is used in the treatment of conditions like Parkinson’s disease and hyperprolactinemia.

Industry: It is utilized in the production of pharmaceuticals and as a research tool in various biochemical studies

Mécanisme D'action

Beta-ergocriptine exerts its effects by interacting with dopamine receptors in the brain. It acts as a dopamine agonist, stimulating dopamine receptors and thereby modulating neurotransmitter release. This mechanism is particularly beneficial in the treatment of Parkinson’s disease, where dopamine levels are deficient. The compound also affects prolactin secretion by inhibiting the release of prolactin from the pituitary gland .

Comparaison Avec Des Composés Similaires

Alpha-Ergocryptine: The alpha isomer of ergocryptine, differing only in the position of a single methyl group.

Bromocriptine: A synthetic derivative of ergocryptine, used primarily in the treatment of Parkinson’s disease and hyperprolactinemia.

Dihydro-beta-ergocryptine: A hydrogenated form of beta-ergocriptine, with a single bond replacing the double bond between positions 9 and 10

Uniqueness: Beta-ergocriptine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to act as a dopamine agonist and its role in inhibiting prolactin secretion make it particularly valuable in medical applications .

Propriétés

Formule moléculaire |

C32H41N5O5 |

|---|---|

Poids moléculaire |

575.7 g/mol |

Nom IUPAC |

(6aR,9R)-N-[(1S,2S,4R,7R)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20+,24+,25-,27+,31+,32-/m0/s1 |

Clé InChI |

YYWXOXLDOMRDHW-SGVWFJRMSA-N |

SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

SMILES isomérique |

CC[C@H](C)[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

SMILES canonique |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Origine du produit |

United States |

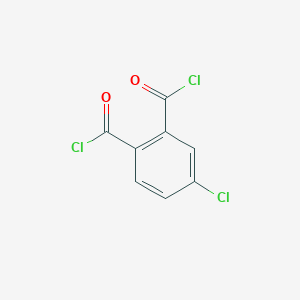

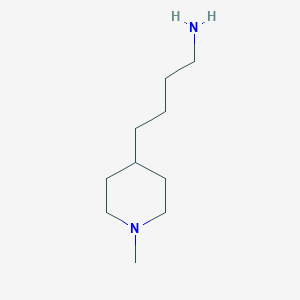

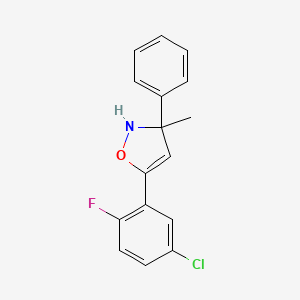

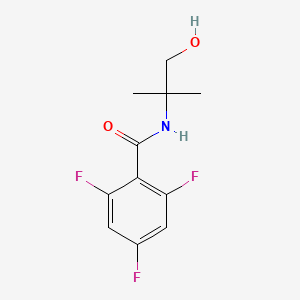

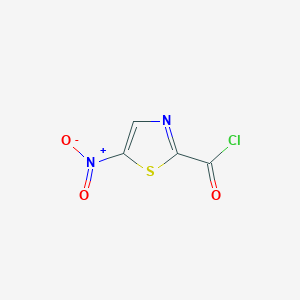

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexanone, 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B8610981.png)

![5-Formylimidazo[5,1-b]thiazole](/img/structure/B8611002.png)